![molecular formula C13H13N5O4S B2415037 2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide CAS No. 869068-37-1](/img/structure/B2415037.png)
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 1,2,4-triazine derivatives, which includes the compound , has been reported by several research groups . These compounds are synthesized under green chemistry conditions via multicomponent reactions .Molecular Structure Analysis
The molecular structure of 1,2,4-triazine derivatives, including the compound , is characterized by a six-membered heterocyclic ring with three nitrogen atoms . This structure is analogous to the six-membered benzene ring but with three carbons replaced by nitrogens .Chemical Reactions Analysis
1,2,4-Triazine derivatives have been found to exhibit a variety of biological applications such as antifungal, anti-HIV, anticancer, anti-inflammatory, analgesic and antihypertensive, cardiotonic, neuroleptic, nootropic, antihistaminergic, tuberculostatic, antiviral, anti-protozoal, estrogen receptor modulators, antimalarial, cyclin-dependent kinase inhibitors, antimicrobial and antiparasitic activities .Wissenschaftliche Forschungsanwendungen
Antimalarial Applications
Research has indicated that certain sulfonamide derivatives, which share a structural resemblance to the compound , show promising antimalarial activities. These compounds have been studied for their in vitro antimalarial activity and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties, displaying significant inhibition against Plasmodium enzymes, which are key to the malaria pathogen's lifecycle (Fahim & Ismael, 2021).
Antimicrobial and Larvicidal Activities
Another study focused on triazinone derivatives, closely related to the mentioned compound, showcasing both antimicrobial and larvicidal properties. These novel derivatives were evaluated against certain bacterial and fungal pathogens as well as for their mosquito larvicidal activity, suggesting their potential as broad-spectrum antimicrobial agents and pest control chemicals (Kumara et al., 2015).
Antiviral Applications
Derivatives of 1,2,4-triazine, a core component of the discussed compound, have been synthesized and assessed for their antiviral activity against Flu A (H1N1) virus. These studies underline the potential of such compounds to serve as effective antiviral drugs, providing a foundation for further exploration in combating influenza and other viral infections (Demchenko et al., 2020).
Antitumor Agents
The synthesis and evaluation of fused 1,2,4-triazines, which bear structural similarities to the target compound, have been explored for their potential as antimicrobial and antitumor agents. These compounds exhibit notable in vitro screening results, hinting at their capacity to inhibit the growth of certain cancer cell lines, thus offering a promising avenue for the development of new anticancer drugs (El-Moneim et al., 2015).
Eigenschaften
IUPAC Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O4S/c14-18-12(20)6-15-17-13(18)23-7-11(19)16-8-1-2-9-10(5-8)22-4-3-21-9/h1-2,5-6H,3-4,7,14H2,(H,16,19) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PCQABWWQGCRNHZ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=CC(=O)N3N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.34 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(4-amino-5-oxo-1,2,4-triazin-3-yl)sulfanyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

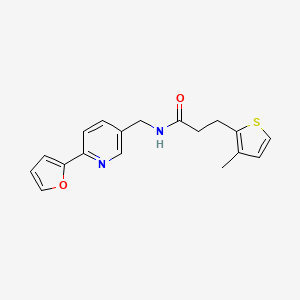
![Ethyl 3-[(3-methylphenyl)sulfamoyl]-1-benzothiophene-2-carboxylate](/img/structure/B2414956.png)
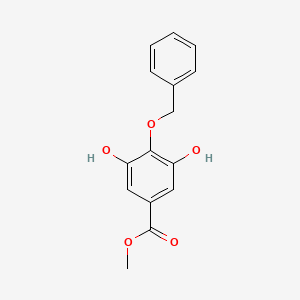
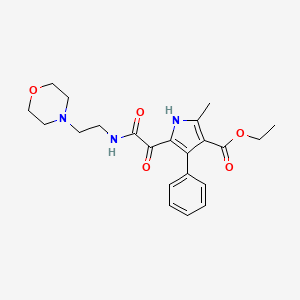
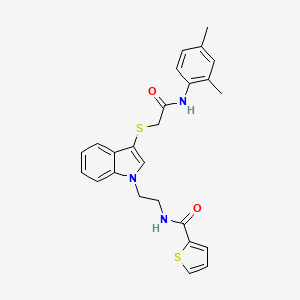
![Diethyl 2-[1,4-bis[(4-methylphenyl)sulfonylamino]naphthalen-2-yl]propanedioate](/img/structure/B2414962.png)

![1-[2-(Cyclohexen-1-yl)ethyl]-4-methylpyrazine-2,3-dione](/img/structure/B2414965.png)
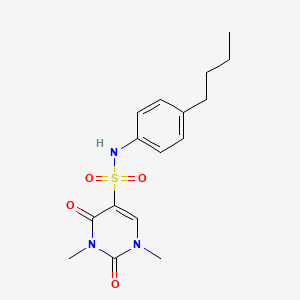
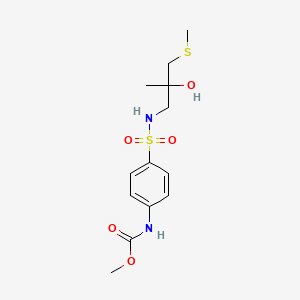

![2,3-dichloro-N-(6-methoxy-3-pyridinyl)-3-{[3-(trifluoromethyl)benzyl]sulfanyl}acrylamide](/img/structure/B2414973.png)

![Methyl[2-methyl-1-(pyrrolidin-1-yl)propan-2-yl]amine](/img/structure/B2414977.png)